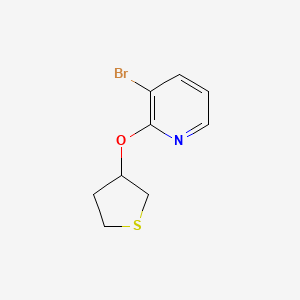

3-Bromo-2-(thiolan-3-yloxy)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

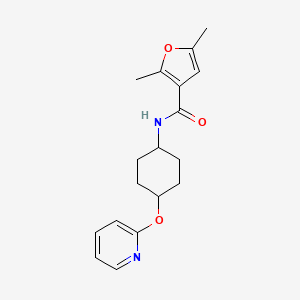

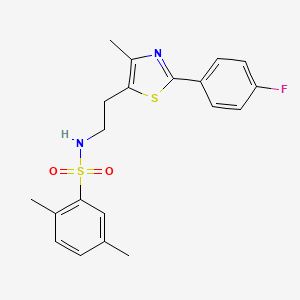

The compound 3-Bromo-2-(thiolan-3-yloxy)pyridine is a brominated pyridine derivative with a thiolane group attached via an ether linkage. This structure is indicative of a molecule that could serve as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules with potential pharmacological activities.

Synthesis Analysis

The synthesis of brominated pyridine derivatives, such as 3-Bromo-2-(thiolan-3-yloxy)pyridine, often involves regioselective bromination reactions. For instance, the regioselective bromination of thieno[2,3-b]pyridine has been achieved with high selectivity toward the 4-position, yielding 4-bromothieno[2,3-b]pyridine as a building block for drug discovery research . Although the specific synthesis of 3-Bromo-2-(thiolan-3-yloxy)pyridine is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives can be elucidated using techniques such as X-ray diffraction (XRD) and spectroscopic methods. For example, the crystal structure of a related compound, 2-(2-bromophenyl)-4-(1H-indol-3-yl)-6-(thiophen-2-yl)pyridine-3-carbonitrile, has been determined, revealing specific dihedral angles and intramolecular interactions . These techniques could be applied to determine the molecular structure of 3-Bromo-2-(thiolan-3-yloxy)pyridine and understand its conformational properties.

Chemical Reactions Analysis

Brominated pyridine derivatives are known to participate in various chemical reactions, particularly in carbon-carbon coupling reactions . The presence of the bromine atom makes them suitable for cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules. The reactivity of such compounds can be further explored through computational studies, such as density functional theory (DFT), to predict their behavior in different chemical environments .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives can be influenced by the presence of substituents on the pyridine ring. For example, the introduction of electron-withdrawing or electron-donating groups can affect the compound's reactivity, boiling point, melting point, and solubility. Theoretical calculations, such as natural bond orbital (NBO) analysis and frontier molecular orbital (FMO) analysis, can provide insights into the stability and reactivity of these molecules . Additionally, the antifungal activity of some brominated pyridine derivatives has been confirmed experimentally, suggesting potential biological applications .

Wissenschaftliche Forschungsanwendungen

1. Synthesis and Total Synthesis of Natural Alkaloids

3-Bromo-2-(bromomethyl)-4-methoxypyrrolo[2,3-b]pyridine, a compound closely related to 3-Bromo-2-(thiolan-3-yloxy)pyridine, has been used in the synthesis of natural alkaloids like variolin B and deoxyvariolin B. This involves transformation through installation of pyrimidine, hydrolysis, and decarboxylation to create advanced intermediates for synthesis (Baeza et al., 2010).

2. Preservation of Aryl Bromides

Pyridine-4-thiol and its analogs, which can be structurally related to 3-Bromo-2-(thiolan-3-yloxy)pyridine, have been utilized to preserve certain aryl bromides in strong alkali. This prevents the replacement of the Br-substituent by hydroxide and alkoxide ions, suggesting potential applications in synthetic chemistry (Chen et al., 2008).

3. Synthesis of Acyclic Pyridine C-Nucleosides

Compounds related to 3-Bromo-2-(thiolan-3-yloxy)pyridine have been synthesized and evaluated against various tumor-cell lines and viruses. Although no significant biological activity was found, this indicates a potential research pathway for acyclic nucleosides in medical and pharmacological research (Hemel et al., 1994).

4. Development of Fluorescent Probes

3-(5-Bromopyridin-3-yl)-1-(pyren-1-yl) prop-2-en-1-one, a derivative of 3-Bromo-2-(thiolan-3-yloxy)pyridine, has been used to create a turn-on fluorescent probe. This probe can detect cysteine (Cys) and has applications in biological imaging in vivo, such as in HepG2 cells, zebrafish, and Arabidopsis thaliana (Chao et al., 2019).

Eigenschaften

IUPAC Name |

3-bromo-2-(thiolan-3-yloxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNOS/c10-8-2-1-4-11-9(8)12-7-3-5-13-6-7/h1-2,4,7H,3,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFUOUDUBCLVZKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=C(C=CC=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-(thiolan-3-yloxy)pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(2-morpholinoethyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B3003906.png)

![N-(2-chloro-4-fluorobenzyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B3003911.png)

![10-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one](/img/structure/B3003913.png)

![Ethyl 5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3003917.png)

![4-[(3,5-Dimethylpyrazol-1-yl)methyl]-1-methylpyrrolidin-2-one](/img/structure/B3003918.png)

![2-(pyrrolidin-1-ylsulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B3003919.png)

![N-[(E)-3-(1-Methylpyrazol-4-yl)prop-2-enyl]but-2-ynamide](/img/structure/B3003923.png)